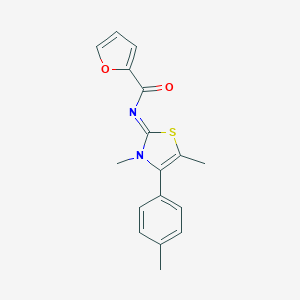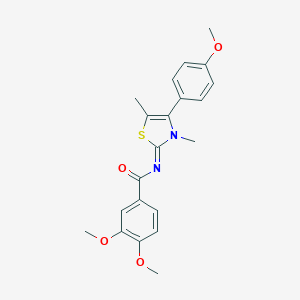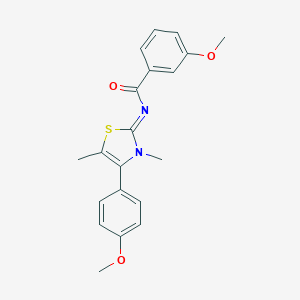![molecular formula C23H28N4O2S B305321 2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B305321.png)
2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide, also known as EMA401, is a novel drug candidate that has been extensively researched for its potential therapeutic applications. It is a small molecule inhibitor of the angiotensin II type 2 receptor (AT2R), which has been implicated in pain signaling pathways and inflammatory responses.
作用機序
The mechanism of action of 2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide involves inhibition of the AT2R, which is expressed in sensory neurons and has been implicated in pain signaling pathways. By blocking this receptor, 2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide reduces the activity of pain-sensing neurons and dampens the inflammatory response associated with chronic pain.
Biochemical and Physiological Effects:
2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide has been shown to have a favorable safety profile and minimal side effects in clinical trials. It is metabolized primarily by the liver and excreted in the urine, with a half-life of approximately 10 hours. In preclinical studies, 2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide has been shown to reduce hypersensitivity to mechanical and thermal stimuli, as well as reduce inflammation and oxidative stress in peripheral nerves.
実験室実験の利点と制限
The advantages of using 2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide in lab experiments include its high selectivity for the AT2R, its favorable safety profile, and its potential to reduce pain and inflammation in preclinical models. However, the limitations include the need for careful dosing and monitoring to avoid toxicity, as well as the potential for off-target effects on other receptors or pathways.
将来の方向性
There are several potential future directions for research on 2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide, including:
1. Investigating its efficacy in other types of chronic pain, such as fibromyalgia or diabetic neuropathy.
2. Exploring its mechanism of action in greater detail, including its effects on downstream signaling pathways and gene expression.
3. Developing more targeted delivery methods, such as localized injections or transdermal patches, to improve efficacy and reduce side effects.
4. Investigating its potential for combination therapy with other pain medications or anti-inflammatory agents.
5. Conducting long-term safety studies to assess its potential for toxicity or other adverse effects.
Conclusion:
2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide is a promising drug candidate with potential therapeutic applications in chronic pain management. Its mechanism of action and favorable safety profile make it an attractive target for further research, and its efficacy in clinical trials suggests that it may be a valuable addition to the arsenal of pain medications available to patients. Further research is needed to fully understand its potential and limitations, and to develop more targeted delivery methods and combination therapies.
合成法
The synthesis of 2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide involves several steps, including the preparation of the intermediate compounds and the final coupling reaction. The process has been optimized to yield high purity and yield of the final product. The detailed synthesis method is beyond the scope of this paper, but it has been reported in several scientific publications.
科学的研究の応用
2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the field of chronic pain management. It has been shown to have analgesic effects in preclinical models of neuropathic pain, and clinical trials have demonstrated its efficacy in reducing pain intensity and improving quality of life in patients with post-herpetic neuralgia and chemotherapy-induced peripheral neuropathy.
特性
製品名 |
2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide |
|---|---|
分子式 |
C23H28N4O2S |
分子量 |
424.6 g/mol |
IUPAC名 |
2-[[4-ethyl-5-[(4-methylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide |
InChI |
InChI=1S/C23H28N4O2S/c1-5-18-9-7-8-17(4)22(18)24-21(28)15-30-23-26-25-20(27(23)6-2)14-29-19-12-10-16(3)11-13-19/h7-13H,5-6,14-15H2,1-4H3,(H,24,28) |
InChIキー |
JVFBMCOUGAJGPD-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC(=C1NC(=O)CSC2=NN=C(N2CC)COC3=CC=C(C=C3)C)C |
正規SMILES |
CCC1=CC=CC(=C1NC(=O)CSC2=NN=C(N2CC)COC3=CC=C(C=C3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3,4,5-trimethoxy-N-(1-methyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)benzamide](/img/structure/B305246.png)
![N-(1-methyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)nicotinamide](/img/structure/B305247.png)
![N-[4-(4-chlorophenyl)-3,5-dimethyl-2-thiazolylidene]-2-furancarboxamide](/img/structure/B305250.png)



![2-({5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B305255.png)
![ethyl 4-{[({5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B305256.png)
![ethyl 5-{[({5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}-2-chlorobenzoate](/img/structure/B305258.png)